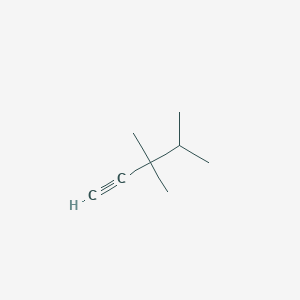
3,3,4-Trimethylpent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3,4-trimethylpentan-2-one with acetylene in the presence of a strong base can yield this compound . Another method involves the oxidative-reductive dimerization of simpler alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses a platinum catalyst under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, and moderate temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents.
Substitution: Halogens or other electrophiles, often in the presence of a Lewis acid catalyst.
Major Products
Hydrogenation: 3,3,4-Trimethylpentane.
Oxidation: 3,3,4-Trimethylpentan-2-one or related diketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3,4-Trimethylpent-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4-trimethylpent-1-yne involves its interaction with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trimethylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
3,4,4-Trimethylpent-1-yne: A positional isomer with a different arrangement of methyl groups.
2,3,3,8,8,9-Hexamethyldeca-4,6-diyne: A more complex alkyne with additional methyl groups and a longer carbon chain.
Uniqueness
3,3,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a triple bond. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its unique structure also makes it a valuable building block in organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,3,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
InChI Key |
CBPKEZGAMKAZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



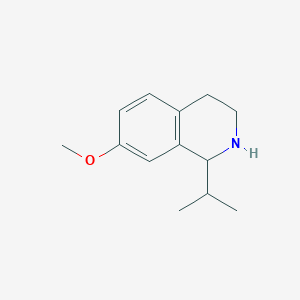
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
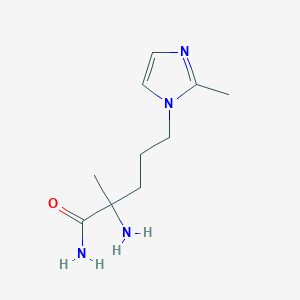
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
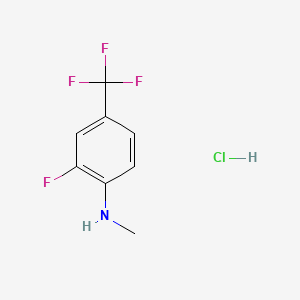
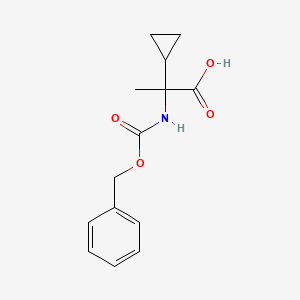

![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
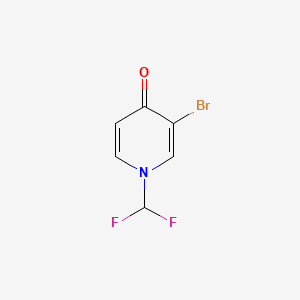
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)


